molecular formula C18H34N2O5 B2586465 (2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid CAS No. 2319669-05-9

(2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Cat. No. B2586465
CAS RN: 2319669-05-9
M. Wt: 358.479
InChI Key: ORYWCVQRFFRXPN-AWEZNQCLSA-N
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Description

(2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, also known as Heptanoyl-Val-Val-Aib-Val-Tyr-Pro-Ala or H-VVAIVP-Aib-OMe, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. This peptide is composed of seven amino acids and has a unique chemical structure that makes it a promising candidate for drug development.

Scientific Research Applications

Modification of Swern Oxidation

6-(methylsulfinyl)hexanoic acid, a close relative of the compound , has been utilized in modifications of Swern oxidation. This modification aids in converting alcohols to aldehydes or ketones, showcasing a potential application in organic synthesis and chemical transformations (Liu & Vederas, 1996).

Crystal Structures of Aliphatic Acids

Studies have been conducted on the crystal structures of various aliphatic acids, including 6-(4-chlorophenylamino)6-oxohexanoic acid. These research endeavors provide insights into molecular configurations that could be relevant to the compound (Feeder & Jones, 1994).

ELISA Development for Pesticide Analysis

In the context of detecting organophosphorous insecticides in fruit samples, synthesized haptens related to hexanoic acid derivatives have been used. This indicates potential application in environmental monitoring and food safety (Zhang et al., 2008).

Schiff's Bases for Corrosion Inhibition

Hexanoic acid derivatives have been used in synthesizing Schiff's bases as corrosion inhibitors, demonstrating their utility in material science and industrial applications (Gupta et al., 2016).

Metabolism Studies

Metabolism studies of compounds like 2-ethylhexanoic acid, which share structural similarities with the compound , provide insights into human metabolic pathways and the potential biotransformation of such substances (Stingel et al., 2007).

Pharmaceutical Applications

The development of lipopeptides incorporating hexanoic acid derivatives indicates potential pharmaceutical applications, particularly in the realm of immunology and vaccine adjuvants (Metzger et al., 1991).

Chemical Synthesis and Analysis

Research on the rearrangement of N-acylamino-substituted oximes, including those with heptanoic acid derivatives, underscores their role in synthetic chemistry and analytical methodologies (Agafontsev & Tkachev, 2005).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the heptanoyl chloride and the tert-butyl N-(2-methylpropan-2-yl)oxycarbamate. The protecting groups are then removed to yield the final product.", "Starting Materials": [ "L-Histidine", "Heptanoyl chloride", "Tert-butyl N-(2-methylpropan-2-yl)oxycarbamate", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of the amine group of L-histidine with tert-butoxycarbonyl (Boc) group using Boc2O and DIPEA in dichloromethane (DCM) solvent.", "Step 2: Protection of the carboxylic acid group of Boc-L-histidine with 2,4,6-trimethylbenzenesulfonyl (Tos) group using TsCl and DIPEA in DCM solvent.", "Step 3: Coupling of the protected Boc-L-histidine with heptanoyl chloride using DCC and DIPEA in DCM solvent.", "Step 4: Coupling of the protected Boc-L-histidine-heptanoyl with tert-butyl N-(2-methylpropan-2-yl)oxycarbamate using DCC and DIPEA in DCM solvent.", "Step 5: Removal of the protecting groups using HCl and NaOH in methanol and water solvent mixture.", "Step 6: Purification of the product using ethyl acetate and diethyl ether solvents." ] }

CAS RN

2319669-05-9

Product Name

(2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C18H34N2O5

Molecular Weight

358.479

IUPAC Name

(2S)-6-(heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C18H34N2O5/c1-5-6-7-8-12-15(21)19-13-10-9-11-14(16(22)23)20-17(24)25-18(2,3)4/h14H,5-13H2,1-4H3,(H,19,21)(H,20,24)(H,22,23)/t14-/m0/s1

InChI Key

ORYWCVQRFFRXPN-AWEZNQCLSA-N

SMILES

CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C

solubility

not available

Origin of Product

United States

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